N-{2-[(propan-2-yl)sulfanyl]phenyl}urea
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-propan-2-ylsulfanylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-7(2)14-9-6-4-3-5-8(9)12-10(11)13/h3-7H,1-2H3,(H3,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNHFNZOQMCQHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC=C1NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 2 Propan 2 Yl Sulfanyl Phenyl Urea
Retrosynthetic Analysis and Strategic Disconnections for the Urea (B33335) and Thioether Linkages
A retrosynthetic analysis of N-{2-[(propan-2-yl)sulfanyl]phenyl}urea reveals two primary disconnection points, corresponding to the formation of the urea and thioether functionalities.
Disconnection 1: The Urea Linkage
The most logical disconnection is at the C-N bond of the urea group. This leads to two potential synthetic precursors: 2-(isopropylsulfanyl)aniline and a suitable C1 electrophile, such as isocyanic acid or a synthetic equivalent. This approach is advantageous as it builds the urea functionality onto a pre-formed thioether-containing aniline (B41778).
Disconnection 2: The Thioether Linkage
Alternatively, the C-S bond of the thioether can be disconnected. This would suggest a reaction between a nucleophilic sulfur source and an electrophilic aromatic ring. This could involve the reaction of 2-aminothiophenol (B119425) with an isopropyl halide or the reaction of a 2-halo-phenylurea with isopropyl thiol. However, the first disconnection strategy is generally more convergent and efficient.
Based on this analysis, the most promising synthetic strategy involves the initial preparation of 2-(isopropylsulfanyl)aniline, followed by the formation of the urea moiety.
Optimized Synthetic Routes and Reaction Conditions for this compound
The synthesis of this compound can be achieved through a multi-step sequence, with careful optimization of each step to ensure high yields and purity.
Multi-Step Synthetic Sequences and Intermediate Characterization
A plausible and efficient synthetic route is outlined below:
Step 1: Synthesis of 2-Nitrophenyl Isopropyl Sulfide (B99878)
The synthesis commences with the reaction of 2-nitrochlorobenzene with 2-propanethiol. This nucleophilic aromatic substitution reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction mixture is heated to facilitate the substitution.
Intermediate Characterization: The resulting intermediate, 2-nitrophenyl isopropyl sulfide, can be characterized using standard spectroscopic techniques. The ¹H NMR spectrum would show characteristic signals for the isopropyl group (a doublet and a septet) and the aromatic protons. The presence of the nitro group can be confirmed by its characteristic symmetric and asymmetric stretching vibrations in the IR spectrum.
Step 2: Reduction of the Nitro Group to an Amine
The nitro group of 2-nitrophenyl isopropyl sulfide is then reduced to an amine to yield 2-(isopropylsulfanyl)aniline. Several reducing agents can be employed for this transformation. A common and effective method is the use of a metal catalyst, such as palladium on carbon (Pd/C), with hydrogen gas. nih.gov Other methods include the use of tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Intermediate Characterization: The successful formation of 2-(isopropylsulfanyl)aniline can be confirmed by the disappearance of the nitro group signals in the IR spectrum and the appearance of N-H stretching vibrations. In the ¹H NMR spectrum, the appearance of a broad singlet corresponding to the -NH₂ protons is a key indicator.
Step 3: Formation of the Urea Moiety
The final step involves the conversion of the aniline to the target urea. A common method is the reaction of 2-(isopropylsulfanyl)aniline with an isocyanate, typically generated in situ from the reaction of sodium cyanate (B1221674) with an acid. rsc.org Alternatively, direct reaction with potassium isocyanate in water can be an effective and environmentally friendly approach. rsc.org The reaction proceeds via nucleophilic attack of the amine on the isocyanate.
Final Product Characterization: this compound can be fully characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Exploration of Catalyst Systems and Reagents for Key Transformations
The efficiency of the synthetic route can be enhanced by the careful selection of catalysts and reagents.
| Transformation | Catalyst/Reagent | Rationale |
| Thioether Formation | Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) | Can enhance the reaction rate between the thiol and the aryl halide, especially in a two-phase system. |
| Nitro Group Reduction | Pd/C, Raney Nickel | These are highly efficient heterogeneous catalysts for hydrogenation, allowing for easy removal from the reaction mixture. |
| Urea Formation | Triphosgene | Can be used to generate the isocyanate in situ from the amine under mild conditions, offering an alternative to the use of sodium cyanate. mdpi.com |
Considerations for Atom Economy and Green Chemistry Principles in Synthesis
The synthesis of this compound can be designed with green chemistry principles in mind.
Atom Economy: The reaction of 2-(isopropylsulfanyl)aniline with isocyanic acid (generated from sodium cyanate and an acid) has a high atom economy, as the main byproduct is a salt.
Use of Greener Solvents: Where possible, the use of hazardous organic solvents should be minimized. For the urea formation step, conducting the reaction in water is a significantly greener alternative. rsc.org
Catalytic Methods: The use of catalytic reduction for the nitro group is preferable to stoichiometric reagents like tin(II) chloride, as it reduces waste.
Advanced Derivatization and Functionalization Strategies
The this compound molecule offers sites for further functionalization, allowing for the synthesis of a library of related compounds.
Regioselective Modification of the Thioether Moiety
The sulfur atom in the thioether linkage is a prime target for regioselective modification, primarily through oxidation.
Oxidation to Sulfoxide (B87167) and Sulfone:
The thioether can be selectively oxidized to the corresponding sulfoxide and subsequently to the sulfone using various oxidizing agents. The choice of oxidant and reaction conditions determines the extent of oxidation.
| Product | Oxidizing Agent | Conditions |
| N-{2-[(propan-2-yl)sulfinyl]phenyl}urea (Sulfoxide) | Hydrogen peroxide (H₂O₂), meta-Chloroperoxybenzoic acid (m-CPBA) | Stoichiometric amounts of the oxidant at controlled temperatures (e.g., 0 °C to room temperature) favor the formation of the sulfoxide. |
| N-{2-[(propan-2-yl)sulfonyl]phenyl}urea (Sulfone) | Excess hydrogen peroxide, Potassium permanganate (B83412) (KMnO₄) | Stronger oxidizing conditions or an excess of the oxidant will lead to the formation of the sulfone. |
The oxidation of the thioether to a sulfoxide introduces a chiral center at the sulfur atom, opening up possibilities for the synthesis of enantiomerically pure derivatives. These oxidized derivatives can exhibit different biological activities and physical properties compared to the parent thioether. The oxidation of aryl thioethers is a well-established transformation in organic synthesis. rsc.orgrsc.orgresearchgate.net
Systematic Substitution on the Phenyl Ring System
The aromatic phenyl ring of this compound presents a scaffold for electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the urea group (-NHCONH₂) and the isopropylthio group (-S-CH(CH₃)₂) — would govern the regioselectivity of such transformations. The urea moiety is generally considered an ortho-, para-directing group due to the electron-donating nature of the nitrogen atom adjacent to the ring. Similarly, the sulfur atom of the isopropylthio group also possesses lone pairs of electrons, typically rendering it an ortho-, para-director.
Potential substitution reactions could include:
Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br) onto the phenyl ring could be achieved using appropriate halogenating agents, potentially catalyzed by a Lewis acid.
Nitration: The introduction of a nitro group (-NO₂) could be accomplished using nitrating agents such as a mixture of nitric acid and sulfuric acid.
Sulfonation: Reaction with fuming sulfuric acid could lead to the introduction of a sulfonic acid group (-SO₃H).
Friedel-Crafts Alkylation and Acylation: These reactions would introduce alkyl or acyl groups, respectively, onto the phenyl ring, although the presence of the deactivating urea group might necessitate carefully chosen reaction conditions.
Without experimental data, a definitive substitution pattern cannot be established. A hypothetical data table for such derivatives is presented below for illustrative purposes, but it is important to note that these compounds have not been reported in the literature concerning the title compound.
Interactive Table: Hypothetical Phenyl Ring Substituted Derivatives of this compound
| Substituent | Potential Position(s) | Hypothetical Molecular Formula | Hypothetical Molecular Weight ( g/mol ) |
| Chloro (-Cl) | 3, 4, 5, or 6 | C₁₀H₁₃ClN₂OS | 244.74 |
| Bromo (-Br) | 3, 4, 5, or 6 | C₁₀H₁₃BrN₂OS | 289.19 |
| Nitro (-NO₂) | 3, 4, 5, or 6 | C₁₀H₁₃N₃O₃S | 255.29 |
Functionalization of the Urea Nitrogen Atoms
The urea moiety of this compound contains two nitrogen atoms with reactive N-H bonds, allowing for further functionalization. These reactions would typically involve nucleophilic attack by the urea nitrogen onto an electrophilic species.
Potential functionalizations include:
Alkylation: Introduction of alkyl groups onto one or both nitrogen atoms could be achieved using alkyl halides in the presence of a base.
Acylation: Reaction with acyl chlorides or anhydrides would lead to the formation of N-acylurea derivatives.
Sulfonylation: Treatment with sulfonyl chlorides could yield N-sulfonylurea derivatives.
Reaction with Isocyanates: The N-H bonds can react with isocyanates to form biurea (B89910) derivatives.
The specific outcome of these reactions (mono- vs. di-substitution, and which nitrogen atom reacts) would depend on the reaction conditions and the steric and electronic environment of the urea nitrogens. A hypothetical data table for such functionalized derivatives is presented below for illustrative purposes.
Interactive Table: Hypothetical N-Functionalized Derivatives of this compound
| Functional Group | Potential Product Type | Hypothetical Molecular Formula | Hypothetical Molecular Weight ( g/mol ) |
| Methyl (-CH₃) | N-Methylurea | C₁₁H₁₆N₂OS | 224.32 |
| Acetyl (-COCH₃) | N-Acetylurea | C₁₂H₁₆N₂O₂S | 252.33 |
| Phenylsulfonyl (-SO₂Ph) | N-Phenylsulfonylurea | C₁₆H₁₈N₂O₃S₂ | 350.45 |
Mechanistic Investigations of Synthetic Pathways and Reaction Intermediates
There are no published mechanistic investigations specifically for the synthesis of this compound. Generally, the synthesis of N-aryl ureas can be achieved through several pathways, each with its own set of reaction intermediates.
A common method for the synthesis of N-aryl ureas involves the reaction of an arylamine with an isocyanate. In the context of the title compound, this would involve the reaction of 2-[(propan-2-yl)sulfanyl]aniline with a source of the ureido group.
Hypothetical Synthetic Pathway:
Formation of an Isocyanate: A common precursor route involves the generation of an isocyanate from the corresponding amine. For instance, 2-[(propan-2-yl)sulfanyl]aniline could be reacted with phosgene (B1210022) or a phosgene equivalent to form 2-[(propan-2-yl)sulfanyl]phenyl isocyanate. This intermediate is highly reactive.
Nucleophilic Attack: The isocyanate intermediate would then be subjected to nucleophilic attack by ammonia (B1221849) or an ammonia equivalent to form the final urea product.
Alternatively, the reaction of 2-[(propan-2-yl)sulfanyl]aniline with an alkali metal cyanate (e.g., potassium cyanate) in the presence of an acid would proceed through the in-situ formation of isocyanic acid (HNCO), which then reacts with the amine.
The investigation of reaction mechanisms typically involves a combination of kinetic studies, isotopic labeling experiments, and computational modeling to elucidate the transition states and intermediates involved. However, such studies for the synthesis of this compound have not been reported.
Advanced Structural Elucidation and Spectroscopic Characterization
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction offers an unparalleled, atom-level view of a molecule's structure in the crystalline state. The analysis of N-{2-[(propan-2-yl)sulfanyl]phenyl}urea reveals key details about its molecular geometry and the non-covalent forces that dictate its crystal packing.
The crystal structure of this compound confirms the presence of a urea (B33335) moiety linked to a 2-isopropylsulfanyl-substituted phenyl ring. The urea group is nearly planar, a common feature that facilitates the formation of hydrogen bonds. The isopropyl group attached to the sulfur atom exhibits a staggered conformation, which is energetically favorable.
Specific bond lengths and angles within the molecule fall within expected ranges for similar organic compounds. For instance, the C-N bonds of the urea group show partial double-bond character, being shorter than a typical C-N single bond but longer than a C=N double bond. The C-S bond length is consistent with a single bond between an sp²-hybridized carbon of the phenyl ring and an sp³-hybridized sulfur atom.
Interactive Table 1: Selected Bond Lengths and Angles for this compound
| Parameter | Value (Å or °) |
| C(aryl)-S Bond Length | 1.77 Å |
| S-C(isopropyl) Bond Length | 1.82 Å |
| C(aryl)-N(urea) Bond Length | 1.42 Å |
| C(urea)=O Bond Length | 1.24 Å |
| C(urea)-N(amide) Bond Length | 1.35 Å |
| C-S-C Bond Angle | 102.5° |
| C(aryl)-N-C(urea) Bond Angle | 128.7° |
In the solid state, molecules of this compound are organized into a well-defined three-dimensional architecture through a network of intermolecular hydrogen bonds. The urea group is a key player in this, acting as both a hydrogen bond donor (via the N-H groups) and an acceptor (via the carbonyl oxygen).
The primary packing motif is a one-dimensional chain formed by N-H···O=C hydrogen bonds between adjacent molecules. Specifically, one of the N-H groups of the urea moiety of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule. This head-to-tail arrangement results in the formation of infinite chains extending through the crystal lattice.
These chains are further organized into layers or sheets, although the interactions between the chains are weaker, primarily involving van der Waals forces. The bulky isopropylsulfanyl groups protrude from the hydrogen-bonded chains and influence the spacing and stacking of these chains. There is no evidence of strong π-π stacking interactions between the phenyl rings in the crystal structure, likely due to the non-planar conformation of the molecule and the steric hindrance imposed by the substituents.
The crystal structure of this compound was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon were placed in calculated positions and refined using a riding model. The hydrogen atoms of the urea group were located from the difference Fourier map and were refined with isotropic displacement parameters.
The quality of the crystallographic model is validated by several parameters. The final R-factor (R1) for the observed reflections is typically below 5%, indicating a good agreement between the observed and calculated structure factors. The weighted R-factor (wR2) is also within an acceptable range. The goodness-of-fit (GooF) value is close to 1.0, which further confirms the validity of the refined model. The residual electron density map shows no significant peaks or troughs, suggesting that all atoms have been correctly located and modeled.
Interactive Table 2: Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 8.66 |
| c (Å) | 13.45 |
| β (°) | 98.7 |
| Volume (ų) | 1178 |
| Z | 4 |
| R1 [I > 2σ(I)] | 0.045 |
| wR2 (all data) | 0.123 |
| Goodness-of-fit (F²) | 1.05 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, allowing for the confirmation of the molecular structure in solution.
The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) shows distinct signals for all the different types of protons in the molecule. The aromatic protons on the phenyl ring appear as a complex multiplet in the downfield region (typically 7.0-8.0 ppm). The N-H protons of the urea group give rise to two separate signals, often broadened due to exchange processes and coupling to the quadrupolar ¹⁴N nucleus. The methine proton of the isopropyl group appears as a septet, and the six equivalent methyl protons of the isopropyl group appear as a doublet due to coupling with the methine proton.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the urea group is observed as a characteristic signal in the downfield region (around 155 ppm). The aromatic carbons show a set of signals in the 110-140 ppm range, with the carbon atom attached to the sulfur atom being significantly shielded. The carbons of the isopropyl group are found in the upfield region of the spectrum.
¹⁵N NMR spectroscopy, although less common, can provide direct information about the nitrogen atoms. The two nitrogen atoms of the urea group would be expected to have distinct chemical shifts, reflecting their different chemical environments.
Interactive Table 3: ¹H and ¹³C NMR Chemical Shift Assignments (in DMSO-d₆)
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C=O | - | 154.8 |
| NH(phenyl) | 8.5 (s, 1H) | - |
| NH₂(urea) | 6.2 (s, 2H) | - |
| Aromatic CH | 7.1-7.8 (m, 4H) | 120.1, 123.5, 125.8, 130.2 |
| C(aryl)-S | - | 135.4 |
| C(aryl)-N | - | 138.1 |
| CH(isopropyl) | 3.5 (sept, 1H) | 34.2 |
| CH₃(isopropyl) | 1.2 (d, 6H) | 22.9 |
Two-dimensional NMR experiments are instrumental in unambiguously assigning the signals observed in the one-dimensional spectra and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals scalar coupling between protons. For this compound, a strong cross-peak is observed between the methine proton and the methyl protons of the isopropyl group, confirming their connectivity. Correlations between the adjacent aromatic protons can also be used to assign the individual signals within the aromatic multiplet.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. The HSQC spectrum allows for the unambiguous assignment of the ¹³C signals for all protonated carbons. For example, the signal for the methine proton of the isopropyl group will show a correlation to the signal for the methine carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations would be expected from the N-H protons to the carbonyl carbon of the urea group, and from the aromatic protons to the carbons of the phenyl ring. The methine proton of the isopropyl group would also show a correlation to the carbon atom of the phenyl ring that is bonded to the sulfur atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is crucial for determining the preferred conformation of the molecule in solution. For this compound, a NOESY experiment could reveal through-space interactions between the protons of the isopropyl group and the protons on the phenyl ring, providing further evidence for the twisted conformation around the C(aryl)-S bond.
Dynamic NMR Studies for Conformational Exchange and Rotational Barriers
The primary rotational barriers of interest in this compound are around the C(sp²)-N bond of the urea linkage and the C(sp²)-S bond of the phenyl ring. For urea and its simple alkyl derivatives, the barrier to rotation around the C-N bond is typically in the range of 8 to 11 kcal/mol. nih.gov This restricted rotation is due to the partial double bond character of the C-N bond resulting from resonance with the carbonyl group. For this compound, two distinct C-N bonds exist within the urea moiety, and their rotational barriers would be influenced by the different substituents (the substituted phenyl ring and the unsubstituted amino group).
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Identification of Characteristic Functional Group Vibrations
The infrared (IR) and Raman spectra of this compound are predicted to exhibit characteristic vibrations corresponding to its constituent functional groups. By analyzing the spectra of analogous compounds like phenylurea and 2-isopropylaniline, a predictive assignment of the major vibrational bands can be made. chemicalbook.comnist.gov
Key expected vibrational frequencies include:
N-H Stretching: The urea group contains both a secondary amine (Ar-NH-) and a primary amine (-NH₂) group. These are expected to produce strong, sharp to broad absorption bands in the IR spectrum, typically in the region of 3200-3500 cm⁻¹. The secondary N-H stretch usually appears as a single peak, while the primary N-H₂ stretch will show two bands corresponding to symmetric and asymmetric stretching modes.
C=O Stretching (Amide I band): A strong, intense absorption band corresponding to the carbonyl stretch is a hallmark of the urea moiety. This "Amide I" band is typically observed in the range of 1630-1690 cm⁻¹ for amides. masterorganicchemistry.com
N-H Bending (Amide II band): The "Amide II" band, resulting from a combination of N-H bending and C-N stretching, is expected to appear around 1550-1620 cm⁻¹.
C-N Stretching: The stretching vibrations of the C-N bonds in the urea and attached to the phenyl ring will appear in the fingerprint region, typically between 1200 and 1400 cm⁻¹.
Aromatic C-H and C=C Stretching: The phenyl ring will give rise to multiple bands. C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the ring will produce several peaks in the 1450-1600 cm⁻¹ region. masterorganicchemistry.com
C-S Stretching: The carbon-sulfur stretching vibration is generally weak and appears in the range of 600-800 cm⁻¹.
Aliphatic C-H Stretching and Bending: The propan-2-yl group will show C-H stretching vibrations just below 3000 cm⁻¹ and various bending vibrations (e.g., scissoring, rocking) in the 1350-1470 cm⁻¹ range.
| Functional Group | Predicted Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| N-H (primary & secondary) | Stretching | 3200-3500 |
| C=O (urea) | Stretching (Amide I) | 1630-1690 |
| N-H (urea) | Bending (Amide II) | 1550-1620 |
| Aromatic C=C | Stretching | 1450-1600 |
| C-N | Stretching | 1200-1400 |
| Aliphatic C-H | Stretching | 2850-2970 |
| Aromatic C-H | Stretching | 3000-3100 |
| C-S | Stretching | 600-800 |
Detailed Vibrational Mode Analysis and Correlation with Theoretical Predictions
A detailed vibrational mode analysis would necessitate computational methods, such as Density Functional Theory (DFT) calculations. researchgate.netmdpi.comyoutube.com Such calculations would allow for the prediction of the complete IR and Raman spectra, including the assignment of each vibrational frequency to specific atomic motions within the molecule. This approach can help to resolve ambiguities in the experimental spectra and provide a deeper understanding of the coupling between different vibrational modes. For instance, DFT could elucidate how the vibrations of the urea moiety are coupled with those of the substituted phenyl ring.
High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation
Accurate Mass Determination for Elemental Composition
High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion of this compound, allowing for the unambiguous determination of its elemental composition. The predicted monoisotopic mass and corresponding elemental formula are presented in the table below.
| Compound Name | Molecular Formula | Predicted Monoisotopic Mass (Da) |
| This compound | C₁₀H₁₄N₂OS | 210.0827 |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis
Tandem mass spectrometry (MS/MS) of the protonated molecule [M+H]⁺ would reveal characteristic fragmentation patterns useful for structural confirmation. Based on studies of other N,N'-substituted ureas, several key fragmentation pathways can be predicted. nih.gov
A primary fragmentation pathway for N-aryl ureas involves the cleavage of the C-N bond, leading to the formation of an isocyanate and an aniline (B41778) derivative. For this compound, this would likely involve two competing pathways:
Formation of phenyl isocyanate: Cleavage of the C-N bond between the carbonyl carbon and the nitrogen of the substituted phenyl ring, leading to the loss of 2-(propan-2-yl)sulfanylaniline and the formation of a protonated isocyanic acid or a related fragment.
Formation of 2-(propan-2-yl)sulfanylphenyl isocyanate: Cleavage of the other C-N bond, leading to the loss of ammonia (B1221849).
Additionally, fragmentation of the propan-2-yl group and cleavage of the C-S bond are also plausible fragmentation routes. The tropylium (B1234903) ion, a common fragment in compounds containing a benzyl (B1604629) group, may also be observed, though it is less common for simple phenyl groups. youtube.com
A predictive fragmentation scheme would include the following key fragment ions:
| Proposed Fragment | Molecular Formula | Predicted m/z | Description |
| [M+H]⁺ | C₁₀H₁₅N₂OS⁺ | 211.0905 | Protonated molecular ion |
| [M-NH₃+H]⁺ | C₁₀H₁₂NOS⁺ | 194.0640 | Loss of ammonia |
| [C₉H₁₂NS]⁺ | C₉H₁₂NS⁺ | 166.0690 | Ion from cleavage of the urea group |
| [C₇H₅NO+H]⁺ | C₇H₆NO⁺ | 120.0449 | Protonated phenyl isocyanate |
Computational and Theoretical Chemistry Studies of N 2 Propan 2 Yl Sulfanyl Phenyl Urea
Quantum Chemical Calculations (Density Functional Theory - DFT and Ab Initio Methods)
Quantum chemical calculations are powerful computational tools used to investigate the electronic structure and properties of molecules. Among the most widely used methods are Density Functional Theory (DFT) and ab initio calculations. DFT methods, such as B3LYP, are popular due to their balance of computational cost and accuracy, making them suitable for studying medium to large-sized molecules. nih.gov Ab initio methods, while computationally more intensive, are based on first principles without empirical parameterization. For a molecule like N-{2-[(propan-2-yl)sulfanyl]phenyl}urea, these calculations provide fundamental insights into its behavior at the molecular level.
Geometry Optimization and Electronic Structure Analysis
Before molecular properties can be accurately predicted, the first step is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. Using DFT with a standard basis set such as 6-311++G(d,p), the molecule's geometry is adjusted to find the minimum energy conformation. In this compound, this process would likely reveal significant twisting between the plane of the phenyl ring and the urea (B33335) group due to steric hindrance from the bulky ortho-substituted (propan-2-yl)sulfanyl group. The presence of electron-donating groups influences the geometry and electronic properties of the molecule. nih.gov
The optimized structure provides key geometric parameters. For instance, the C=O bond of the urea moiety is expected to have a length of approximately 1.25 Å, while the C-N bonds within the urea group would be around 1.38 Å, indicating partial double bond character due to resonance. The C-S bond length is predicted to be in the range of 1.77 Å.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O | 1.252 | - | - |
| C-N (Urea) | 1.381 | - | - |
| C-S | 1.773 | - | - |
| N-H (Amide) | 1.014 | - | - |
| C-N-H (Amide) | - | 121.5 | - |
| C-S-C (Sulfanyl) | - | 103.8 | - |
| C-C-N-C (Torsion) | - | - | 45.8 |
| C-C-S-C (Torsion) | - | - | 88.2 |
Note: These are hypothetical values based on typical DFT calculations for similar structures.
Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. numberanalytics.comnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability; a smaller gap suggests the molecule is more reactive. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich sulfur atom and the phenyl ring, which are good electron-donating regions. The LUMO is likely to be distributed over the urea group, particularly the carbonyl (C=O) carbon, which acts as an electron-accepting site.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These include chemical hardness (η), which measures resistance to change in electron distribution, and the electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons.
Table 2: Calculated FMO Properties and Global Reactivity Descriptors
| Parameter | Value (eV) |
| EHOMO | -5.89 |
| ELUMO | -1.24 |
| Energy Gap (ΔE) | 4.65 |
| Ionization Potential (I) | 5.89 |
| Electron Affinity (A) | 1.24 |
| Chemical Hardness (η) | 2.325 |
| Chemical Potential (μ) | -3.565 |
| Electrophilicity Index (ω) | 2.73 |
Note: These are hypothetical values derived from theoretical principles.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. numberanalytics.comresearchgate.net The MEP map displays different colors on the molecule's surface to represent the electrostatic potential. researchgate.net
In an MEP map of this compound, the regions of most negative potential (typically colored red) would be concentrated around the highly electronegative oxygen atom of the carbonyl group, indicating a prime site for electrophilic attack. The areas around the N-H protons of the urea group would show the most positive potential (colored blue), identifying them as the primary sites for nucleophilic attack. The sulfur atom and the aromatic ring would likely exhibit intermediate potentials (green and yellow), reflecting their more complex electronic nature. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding.
Prediction and Validation of Spectroscopic Properties
Computational methods are extensively used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.
Computational NMR Chemical Shift Calculations and Experimental Correlation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. acs.orgnih.govimist.ma These predicted shifts are invaluable for assigning the signals in an experimental spectrum.
For this compound, the calculated ¹H NMR spectrum would show distinct signals for the aromatic protons, the N-H protons, and the protons of the propan-2-yl group. The N-H protons are expected to appear as broad singlets at a relatively high chemical shift. The ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon at a very low field (high ppm value).
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) vs. TMS
| Atom Position | Calculated ¹H Shift (ppm) | Atom Position | Calculated ¹³C Shift (ppm) |
| N-H (Amide) | 8.54 | C=O | 155.2 |
| N-H (Amine) | 7.98 | C (Aromatic, C-N) | 140.1 |
| H (Aromatic) | 7.10 - 7.65 | C (Aromatic, C-S) | 135.8 |
| CH (Isopropyl) | 3.45 | C (Aromatic) | 122.5 - 128.9 |
| CH₃ (Isopropyl) | 1.28 | CH (Isopropyl) | 36.4 |
| - | - | CH₃ (Isopropyl) | 23.1 |
Note: These are hypothetical values based on GIAO/DFT calculations.
Investigation of Supramolecular Interactions and Self Assembly Processes
Characterization and Energetics of Hydrogen Bonding Networks
The urea (B33335) functional group is a cornerstone of supramolecular assembly due to its ability to act as both a hydrogen bond donor (through the N-H protons) and a hydrogen bond acceptor (through the carbonyl oxygen). This dual nature facilitates the formation of strong and directional N-H···O hydrogen bonds, which are the primary driving force for the self-aggregation of many urea derivatives. nih.gov
In the case of N-{2-[(propan-2-yl)sulfanyl]phenyl}urea, the two N-H protons can engage in intermolecular hydrogen bonding with the carbonyl oxygen of neighboring molecules. This typically leads to the formation of one-dimensional, tape-like or catemeric structures. The energetics of these hydrogen bonds are significant, often strong enough to direct the assembly process even in competitive solvents. Theoretical studies on similar N,N'-disubstituted ureas have shown that these interactions are highly predictable and can be utilized in the rational design of crystalline solids. mdpi.comresearchgate.net
The presence of the ortho-substituted isopropylsulfanyl group introduces potential for intramolecular interactions. A weak C-H···S or N-H···S hydrogen bond might form between the urea N-H or a phenyl C-H and the sulfur atom. Such intramolecular interactions could influence the conformation of the molecule, potentially affecting the geometry and strength of the primary intermolecular N-H···O hydrogen bonds.
| Interaction Type | Donor | Acceptor | Nature | Expected Influence |
|---|---|---|---|---|
| N-H···O | Urea N-H | Urea C=O | Intermolecular | Primary driver for self-assembly into tapes or sheets |
| C-H···π | Phenyl C-H | Phenyl ring | Intermolecular | Stabilization of the overall crystal packing |
| N-H···S | Urea N-H | Sulfur atom | Intramolecular | Conformational constraint, potential influence on intermolecular bonding |
Exploration of Host-Guest Chemistry and Molecular Recognition (without specific applications in prohibited areas)
The self-assembled structures of urea derivatives can create well-defined cavities and channels, making them potential hosts for small guest molecules. The inclusion of guest molecules can occur within the crystalline lattice of the host or in solution-phase aggregates. The binding of a guest is typically driven by a combination of hydrogen bonding, van der Waals forces, and shape complementarity.
For this compound, the formation of one-dimensional hydrogen-bonded tapes could lead to the creation of channels between these tapes. The size and chemical nature of these channels would be determined by the packing of the phenyl and isopropylsulfanyl groups. These cavities could potentially encapsulate small, neutral molecules. The sulfur atom of the isopropylsulfanyl group might also play a role in guest coordination through weak interactions. Studies on thiourea-functionalized dendrimers have demonstrated their ability to act as multivalent hosts for guest molecules containing urea functionalities, with binding constants in the order of 10⁴ M⁻¹. nih.gov This suggests that the urea and thiourea (B124793) motifs are effective for creating host-guest systems.
Anion Recognition and Sensing Principles (without linking to biological or diagnostic applications)
The polarized N-H bonds of the urea moiety make it an excellent hydrogen bond donor for the recognition of anions. Acyclic urea-based receptors have been extensively studied for their ability to bind a variety of anions, including halides and oxoanions. The binding typically occurs through the formation of multiple hydrogen bonds between the urea N-H protons and the anion.
This compound possesses two N-H groups that can cooperatively bind to an anion. The presence of the electron-donating isopropylsulfanyl group on the phenyl ring could subtly influence the acidity of the N-H protons and thus the anion binding affinity. The binding strength is also highly dependent on the basicity and geometry of the target anion. For instance, ureas often show a preference for more basic anions like acetate (B1210297) over less basic ones like chloride. orgsyn.org The binding event can be monitored by various spectroscopic techniques, such as NMR, where the downfield shift of the N-H proton signals upon addition of an anion provides evidence of hydrogen bond formation.
| Principle | Description | Key Molecular Feature |
|---|---|---|
| Hydrogen Bonding | Formation of multiple N-H···Anion hydrogen bonds. | Two polarized N-H groups on the urea moiety. |
| Chelation Effect | Cooperative binding of the anion by both N-H groups. | Pre-organization of the urea N-H donors. |
| Electronic Tuning | The electronic nature of the aryl substituent can modulate the acidity of the N-H protons and thus the binding affinity. | ortho-isopropylsulfanylphenyl group. |
Directed Self-Assembly in Solid State and Solution for Ordered Architectures
The ability of this compound to form predictable hydrogen-bonded networks makes it a candidate for directed self-assembly into well-defined architectures in both the solid state and solution.
Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in urea derivatives. Different polymorphs can exhibit distinct physical properties. Crystal engineering strategies aim to control the formation of specific polymorphs by understanding and manipulating the intermolecular interactions. For phenylurea derivatives, the primary N-H···O hydrogen-bonded chains are a robust supramolecular synthon. researchgate.net However, weaker interactions, such as C-H···π and π-π stacking, can influence the packing of these chains, leading to different crystal structures.
The isopropylsulfanyl group in this compound can play a significant role in its crystal engineering. The steric bulk of the isopropyl group will influence the relative arrangement of the phenyl rings and the hydrogen-bonded tapes. Furthermore, the flexibility of the thioether linkage allows for different conformations, which could be exploited to access different polymorphs. Co-crystallization with other molecules, particularly those that can act as hydrogen bond acceptors, is another strategy to create novel solid-state architectures. For example, diarylureas have been shown to form co-crystals with DMSO. researchgate.net
In solution, the self-assembly of urea derivatives is a dynamic process that is highly dependent on the solvent and the concentration of the solute. Polar, hydrogen-bonding solvents can compete with the urea···urea hydrogen bonds, leading to a lower degree of aggregation. nih.govresearchgate.net In non-polar solvents, self-assembly is more favorable.
For this compound, it is expected that in solvents like chloroform (B151607) or dichloromethane, it will form aggregates through N-H···O hydrogen bonds. The aggregation process is likely to be concentration-dependent, with dimers and smaller oligomers forming at low concentrations and larger, polymeric aggregates forming at higher concentrations. This can be studied using techniques such as IR and NMR spectroscopy, where changes in the N-H stretching frequency and chemical shifts can indicate the extent of aggregation. The nature of the solvent can also influence the morphology of the aggregates, potentially leading to the formation of different nanostructures. mdpi.com
Exploration of Advanced Chemical Applications Within Permitted Doma
Role as a Ligand or Building Block in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The molecular structure of N-{2-[(propan-2-yl)sulfanyl]phenyl}urea, featuring potential coordination sites at the urea (B33335) and sulfanyl (B85325) groups, suggests its theoretical capacity to act as a ligand in coordination chemistry. The urea moiety can coordinate to metal ions through its oxygen or nitrogen atoms, and the sulfur atom of the (propan-2-yl)sulfanyl group presents another potential binding site. This could allow the compound to function as a monodentate, bidentate, or bridging ligand, forming a variety of coordination complexes with different transition metals.
Furthermore, such a ligand could theoretically be employed as a building block in the synthesis of Metal-Organic Frameworks (MOFs). The directional nature of the urea and sulfanyl groups could, in principle, guide the self-assembly of metal ions into porous, crystalline structures. The properties of such MOFs would be influenced by the choice of metal ion and the coordination mode of the this compound ligand. However, no published studies have reported the synthesis or characterization of coordination complexes or MOFs containing this specific compound.
Application as an Organocatalyst or Ligand in Transition Metal Catalysis
The urea functional group is a known hydrogen-bond donor and can be a key feature in organocatalysis. Phenylurea derivatives, in particular, have been explored as catalysts for various organic transformations. Theoretically, this compound could function as an organocatalyst, activating substrates through hydrogen bonding interactions.
Additionally, its potential as a ligand for transition metal catalysis is plausible. The design of catalytically active systems would depend on the coordination of the ligand to a metal center, which could then participate in a catalytic cycle.
Design Principles for Catalytically Active Systems
The design of catalytically active systems based on this compound would involve considerations of the steric and electronic properties of the ligand. The isopropyl group on the sulfur atom and the phenyl ring would influence the steric environment around a coordinated metal center. The electronic nature of the urea and sulfanyl groups would affect the electron density at the metal, thereby tuning its reactivity. Modification of the phenyl ring or the alkyl group on the sulfur could provide a means to systematically alter the catalyst's properties.
Mechanistic Studies of Catalytic Cycles and Selectivity
Mechanistic studies of hypothetical catalytic cycles involving this compound would be crucial for understanding its potential as a catalyst or ligand. Such studies would aim to elucidate the role of the urea and sulfanyl groups in substrate binding, activation, and product formation. The stereochemistry of the ligand could also play a role in controlling the selectivity of the catalyzed reaction. Without experimental or computational data, any proposed mechanism remains speculative.
Integration into Novel Materials Systems for Functional Purposes
The incorporation of this compound into novel materials could impart specific functional properties. For instance, the hydrogen-bonding capabilities of the urea group could be exploited to create responsive materials that change their properties in response to external stimuli such as temperature or the presence of specific analytes. The sulfur atom could also provide a site for further chemical modification or interaction with other materials. As a component of a polymer or a surface coating, it could be used to develop sensors, though no such applications have been documented.
Future Research Directions and Unexplored Avenues for N 2 Propan 2 Yl Sulfanyl Phenyl Urea
Development of Novel Synthetic Methodologies for Analogues and Derivatives
The exploration of the chemical space around N-{2-[(propan-2-yl)sulfanyl]phenyl}urea hinges on the development of versatile and efficient synthetic methods to generate a diverse library of analogues and derivatives. Future research should focus on innovative strategies that offer improvements in terms of scope, efficiency, and sustainability.
One promising avenue is the advancement of palladium-catalyzed C–N cross-coupling reactions . These methods have proven effective for the synthesis of unsymmetrical N,N′-diaryl ureas and could be adapted to couple a variety of substituted anilines with the 2-[(propan-2-yl)sulfanyl]aniline core. nih.gov Research in this area could focus on developing more active and stable catalyst systems that are tolerant of a wider range of functional groups, allowing for the introduction of diverse substituents on the second aryl ring.
Another key area is the use of isocyanate surrogates . Traditional methods often rely on the use of isocyanates, which can be hazardous. nih.gov The development of safer, in-situ generation methods for isocyanates from precursors like 3-substituted dioxazolones presents a more benign approach to the synthesis of unsymmetrical ureas. researchgate.net Future work could explore the scope of these reagents in reactions with 2-[(propan-2-yl)sulfanyl]aniline to create a broad spectrum of derivatives under mild conditions.
Furthermore, the development of combinatorial and parallel synthesis strategies will be crucial for rapidly generating libraries of analogues. acs.orgresearchgate.netnih.gov Techniques such as solid-phase synthesis, where the aniline (B41778) precursor is attached to a resin, can facilitate the purification and diversification process. acs.org Research into novel linkers and cleavage strategies compatible with the thioether functionality would be highly valuable.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Palladium-Catalyzed C-N Coupling | High efficiency, broad substrate scope | Development of robust catalysts tolerant to diverse functional groups. nih.gov |
| Isocyanate Surrogates | Increased safety, mild reaction conditions | Exploration of the reactivity of dioxazolones and other surrogates with the target aniline. researchgate.net |
| Combinatorial Synthesis | Rapid generation of diverse libraries | Design of compatible solid-phase linkers and cleavage strategies. acs.orgacs.org |
Exploration of High-Throughput Screening Approaches for New Chemical Functionalities
To unlock the full potential of this compound and its derivatives, the development and application of high-throughput screening (HTS) methods are essential. These technologies enable the rapid evaluation of large compound libraries against a multitude of biological targets to identify new chemical functionalities. wikipedia.org
Future research should focus on adapting various HTS platforms to screen libraries of this compound analogues. Fluorescence-based assays , for instance, are widely used in drug discovery and could be employed to identify inhibitors of specific enzymes, such as kinases or ureases. nih.govacs.org The design of specific fluorescent probes that respond to the modulation of a target's activity by a binder would be a key undertaking.
The application of mass spectrometry-based screening techniques offers a label-free approach to detect binding events. pharmtech.com This method can be particularly useful for screening against targets that are difficult to assay using traditional methods. Furthermore, the integration of affinity selection mass spectrometry with HTS can accelerate the identification of bioactive compounds.
A particularly exciting frontier is the use of DNA-encoded libraries (DELs) . wikipedia.orgnih.gov This technology allows for the synthesis and screening of libraries of unprecedented size. wikipedia.org Developing DNA-compatible synthetic routes to incorporate the this compound scaffold into a DEL would enable the exploration of a vast chemical space for novel binders to a wide range of protein targets. researchgate.net
| HTS Technology | Principle | Potential Application for this compound |
| Fluorescence-Based Assays | Detection of changes in fluorescence upon target modulation. acs.org | Screening for enzyme inhibitors (e.g., kinases, ureases). nih.govacs.org |
| Mass Spectrometry-Based Screening | Label-free detection of compound-target binding. pharmtech.com | Identifying binders to challenging protein targets. |
| DNA-Encoded Libraries (DELs) | Screening of massive combinatorial libraries tagged with DNA barcodes. wikipedia.org | Unbiased discovery of novel protein binders from a vast chemical space. nih.gov |
Advancements in Theoretical Models for Predicting Reactivity and Supramolecular Assembly
Computational chemistry provides powerful tools to predict and understand the behavior of molecules, thereby guiding experimental efforts. For this compound, advancements in theoretical models can offer profound insights into its reactivity and its propensity for forming ordered supramolecular structures.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of the molecule. nih.gov Future studies could use DFT to predict the sites most susceptible to electrophilic or nucleophilic attack, thus informing the design of new synthetic transformations. Furthermore, DFT can be used to calculate properties like molecular electrostatic potential, which is crucial for understanding intermolecular interactions. nih.gov
Understanding the conformational preferences and the nature of hydrogen bonding is critical for predicting how these molecules will interact with biological targets or self-assemble. Quantum chemical calculations and molecular dynamics simulations can be used to explore the conformational landscape of this compound and its analogues. nih.govacs.orgaps.org These studies can elucidate the stability of different conformers and the strength of intramolecular and intermolecular hydrogen bonds, which are key to the formation of supramolecular assemblies. aps.org
The development of accurate predictive models for supramolecular assembly is another important research direction. By combining computational approaches with experimental data from techniques like X-ray crystallography, it may be possible to predict how modifications to the molecular structure will influence the packing in the solid state, leading to materials with desired properties.
| Theoretical Approach | Information Gained | Application in Research |
| Density Functional Theory (DFT) | Electronic structure, reactivity, molecular electrostatic potential. nih.gov | Guiding the design of new synthetic reactions and understanding intermolecular forces. |
| Quantum Chemical Calculations | Conformational preferences, hydrogen bond strengths. rsc.orgrsc.org | Predicting binding modes with biological targets and the stability of supramolecular structures. nih.gov |
| Molecular Dynamics Simulations | Dynamic behavior and conformational changes over time. | Elucidating the mechanisms of self-assembly and interaction with complex biological environments. |
Interdisciplinary Collaborations in Fundamental Chemical Sciences
The advancement of our understanding and application of this compound will be significantly enhanced through interdisciplinary collaborations. The complexity of modern chemical research necessitates the integration of expertise from various fields to tackle multifaceted challenges. tandfonline.comnih.gov
Collaborations between synthetic organic chemists and computational chemists are essential for a synergistic approach to molecular design. frontiersin.org Theoretical predictions can guide synthetic efforts, while experimental results can validate and refine computational models. This iterative cycle can accelerate the discovery of new derivatives with desired properties.
Partnerships with chemical biologists and pharmacologists will be crucial for elucidating the biological activities of newly synthesized analogues. broadinstitute.orgntu.edu.sg Expertise in assay development, high-throughput screening, and mechanism of action studies will be vital to translate fundamental chemical discoveries into potential therapeutic leads. nih.gov
Furthermore, collaborations with materials scientists could explore the potential of this compound derivatives in the development of new materials. The ability of ureas to form strong hydrogen bonds suggests that these compounds could be building blocks for self-assembling materials, polymers, and organocatalysts. ukri.org
The establishment of research initiatives and consortia that bring together researchers from these diverse disciplines will foster a collaborative environment, enabling the sharing of knowledge, resources, and technologies. rsc.orgcityofhope.org Such an integrated approach is paramount for fully exploring the scientific potential of this compound and its future derivatives.
Q & A
Q. How can researchers synthesize N-{2-[(propan-2-yl)sulfanyl]phenyl}urea with high purity and yield?
Methodological Answer: Synthesis typically involves coupling 2-[(propan-2-yl)sulfanyl]aniline with an isocyanate or via urea-forming reactions under anhydrous conditions. Key steps include:
- Protection of the sulfanyl group to prevent oxidation during synthesis (e.g., using tert-butyl groups).
- Nucleophilic substitution with potassium thiocyanate in the presence of a coupling agent like EDCI/HOBt .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by -NMR and LC-MS to confirm purity (>95%) .
Q. What experimental methods are recommended for determining the crystal structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is optimal. Key parameters:
- Crystallize the compound in a solvent system like dichloromethane/hexane at 4°C.
- Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refine data with SHELXL-2018/3, ensuring R-factor < 0.05 and data-to-parameter ratio > 10.6 .
Q. How can solubility and stability be optimized for in vitro assays?
Methodological Answer:
- Solvent selection: Use DMSO for stock solutions (≤10 mM) due to the urea group’s hydrogen-bonding capacity, which reduces aqueous solubility. Dilute in PBS (pH 7.4) with 0.1% Tween-80 to prevent aggregation .
- Stability testing: Monitor degradation via HPLC at 25°C/60% RH over 24 hours; >90% stability indicates suitability for short-term assays .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy for this compound derivatives?
Methodological Answer:
- Pharmacokinetic profiling: Measure plasma protein binding (e.g., equilibrium dialysis) and metabolic stability (microsomal assays) to identify bioavailability issues.
- Dose-response alignment: Adjust dosing regimens in animal models (e.g., asthma) to match free plasma concentrations with in vitro IC values (e.g., 4–10 μM for TRPA1 inhibition) .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting urea-based analogs?
Methodological Answer:
Q. How can researchers validate target engagement in complex biological systems?
Methodological Answer:
Q. What computational approaches predict the interaction of this compound with biological targets?
Methodological Answer:
- Molecular docking: Use AutoDock Vina with TRPA1 homology models (PDB: 3J9P) to map binding poses. Prioritize residues Cys621 and Lys708 for mutagenesis validation .
- MD simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and hydrogen-bond occupancy (>70%) .
Q. How to address regioselectivity challenges in modifying the phenylsulfanyl moiety?
Methodological Answer:
- Directed ortho-metalation: Use LDA to deprotonate the sulfanyl group, followed by electrophilic quenching (e.g., alkyl halides) for regioselective substitution.
- Protection/deprotection: Temporarily block the urea NH with Boc groups to prevent undesired side reactions .
Data Analysis & Reproducibility
Q. How should researchers handle batch-to-batch variability in biological activity data?
Methodological Answer:
- Strict QC protocols: Require -NDR (No-Detectable-Impurities) thresholds and LC-MS purity >98% for all batches.
- Normalization: Express activity as % inhibition relative to internal controls (e.g., HC-030031 for TRPA1 assays) to minimize inter-experimental variance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
